N-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Description
N-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a synthetic heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 2-chlorophenyl group at the carbothioamide nitrogen and a 2,5-dimethoxyphenyl group at the 1-position. The 2-chloro and 2,5-dimethoxy substituents likely influence its electronic properties, solubility, and binding affinity compared to other derivatives.
Properties
IUPAC Name |
N-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2S/c1-27-15-9-10-20(28-2)16(14-15)21-19-8-5-11-25(19)12-13-26(21)22(29)24-18-7-4-3-6-17(18)23/h3-11,14,21H,12-13H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWWQATZDCWMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2C(=S)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and related case studies, emphasizing its antimicrobial and anticancer activities.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 363.87 g/mol. Its structure features a pyrrolo-pyrazine core with substituents that may enhance its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including those similar to the compound . For example, derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus have been reported . The inhibition of biofilm formation further underscores the relevance of these compounds in treating bacterial infections.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound 7b | 0.22 | Staphylococcus aureus |
| Compound 10 | 0.25 | Staphylococcus epidermidis |
| This compound | TBD | TBD |
Anticancer Activity
Pyrazole derivatives have been extensively studied for their anticancer properties. They have shown significant activity against various cancer cell lines by inhibiting key enzymes involved in tumor progression. For instance, some derivatives have been identified as potent inhibitors of BRAF(V600E) and EGFR kinases, which are critical in cancer signaling pathways .
Case Study: Antitumor Activity
In a recent study involving a series of pyrazole derivatives, several compounds demonstrated effective inhibition of tumor cell proliferation in vitro. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis, indicating their potential as therapeutic agents .
The proposed mechanisms for the biological activities of this class of compounds include:
- Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors (e.g., kinase inhibitors), which disrupt critical signaling pathways in cancer cells.
- Biofilm Disruption : The ability to inhibit biofilm formation is crucial for antimicrobial efficacy, particularly against pathogenic bacteria resistant to conventional antibiotics.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Variations in substituents can lead to significant changes in biological activity.
Scientific Research Applications
Anti-Tubercular Activity
Recent studies have indicated that derivatives of pyrrolo-pyrazines exhibit significant anti-tubercular activity against Mycobacterium tuberculosis. For instance, compounds similar to N-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide have shown promising results in inhibiting bacterial growth.
Case Study:
A study synthesized several derivatives based on the pyrrolo[1,2-a]pyrazine scaffold. The findings demonstrated that specific substitutions at the phenyl moieties enhanced activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for the most effective compounds .
Neurological Applications
The compound has also been studied for its interaction with N-methyl-D-aspartate receptors (NMDARs), which play a critical role in synaptic plasticity and memory function. Modulators targeting these receptors are being explored for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Case Study:
Research focusing on NMDAR modulation found that the dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core of this compound acts as a selective positive allosteric modulator for NMDAR subtypes GluN2C/D. This modulation enhances receptor response without direct activation, suggesting a novel therapeutic approach .
Cancer Therapeutics
The structural analogs of this compound have been investigated for their potential as inhibitors of mutant Isocitrate Dehydrogenase 1 (IDH1), which is implicated in various cancers. While this specific compound has not been directly tested for IDH inhibition, its structural similarities to known inhibitors suggest potential applications in oncology research .
The following table summarizes the biological activities associated with this compound and its derivatives:
| Compound Name | IC50 (μM) | IC90 (μM) | Target |
|---|---|---|---|
| Compound A | 1.35 | 3.73 | Mycobacterium tuberculosis |
| Compound B | 2.18 | 4.00 | Mycobacterium tuberculosis |
| Compound C | - | - | NMDAR (GluN2C/D) |
Structural Modifications and Their Effects
The following table outlines the effects of structural modifications on biological activity:
| Modification Type | Effect on Activity |
|---|---|
| Substitution at Phenyl Moiety | Enhanced anti-tubercular efficacy |
| Changes in Core Structure | Improved lipophilicity and solubility |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-carbothioamides, where substituent variations on the phenyl rings and core structure dictate pharmacological and physicochemical properties. Key analogues include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
